N-(4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide
CAS No.: 1251561-98-4
Cat. No.: VC6923456
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251561-98-4 |
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Molecular Formula | C19H23N3O3S |
Molecular Weight | 373.47 |
IUPAC Name | N-[4-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazine-1-carbonyl]phenyl]acetamide |
Standard InChI | InChI=1S/C19H23N3O3S/c1-14(23)20-16-6-4-15(5-7-16)19(25)22-10-8-21(9-11-22)13-17(24)18-3-2-12-26-18/h2-7,12,17,24H,8-11,13H2,1H3,(H,20,23) |
Standard InChI Key | OGVAFBJJAYMMMP-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide (Molecular Formula: , Molecular Weight: 398.49 g/mol) features:
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A thiophene ring (a sulfur-containing heterocycle) linked to a hydroxyethyl group.
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A piperazine core substituted with a carbonyl-linked phenylacetamide moiety.
Key Structural Features:
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Thiophene moiety: Enhances lipophilicity and potential interaction with aromatic receptors .
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Piperazine ring: Common in CNS-active compounds due to its conformational flexibility and hydrogen-bonding capacity .
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Acetamide group: May influence metabolic stability and bioavailability .
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 398.49 g/mol |
LogP (Predicted) | 2.1 ± 0.3 |
Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |
Hydrogen Bond Acceptors | 5 (amide O, carbonyl O, piperazine N) |
Synthetic Pathways and Optimization
While no direct synthesis is documented, analogous piperazine-carboxamide derivatives suggest feasible routes:
General Synthesis Strategy (Adapted from )
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Piperazine functionalization: React 2-(thiophen-2-yl)ethylene glycol with piperazine under Mitsunobu conditions to install the hydroxyethyl-thiophene group.
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Carboxamide formation: Couple 4-aminophenylacetamide with the functionalized piperazine using carbodiimide-mediated activation (e.g., EDCI/HOBt) .
Critical Reaction Parameters:
Pharmacological Profile and Mechanisms
Structural analogs indicate potential muscarinic receptor modulation (e.g., M4 antagonism) and antipsychotic activity :
Receptor Binding Hypotheses
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Thiophene interactions: The thiophene ring may engage in π-π stacking with aromatic residues in receptor binding pockets .
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Piperazine flexibility: Facilitates adoption of bioactive conformations at GPCRs, such as dopamine or serotonin receptors .
Table 2: Predicted Bioactivity Scores (PaDEL-Descriptor)
Target | Probability |
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Dopamine D2 receptor | 0.78 |
Serotonin 5-HT1A | 0.65 |
hERG channel | 0.32 |
Analytical Characterization
Quality control protocols for related piperazine impurities emphasize:
HPLC-MS Parameters (Adapted from )
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Column: C18 (150 mm × 4.6 mm, 3.5 µm)
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Mobile phase: Acetonitrile/0.1% formic acid (70:30)
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Retention time: ~8.2 min (theoretical)
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MS ([M+H]): m/z 399.2
NMR Spectral Predictions (600 MHz, DMSO-d6)
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δ 7.85 ppm: Acetamide NH (singlet, 1H).
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δ 4.25 ppm: Hydroxyethyl CH (multiplet, 1H).
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δ 3.60–3.45 ppm: Piperazine CH2 (multiplet, 8H).
Endpoint | Prediction |
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hERG inhibition | Moderate risk |
Hepatotoxicity | Low risk |
Ames mutagenicity | Negative |
Future Research Directions
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